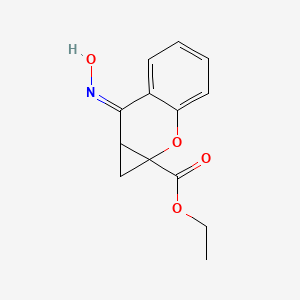
CPCCOEt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPCCOEt is a chemical compound known for its role as a selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This compound has garnered significant interest in the field of neuropharmacology due to its ability to modulate glutamate signaling without directly affecting glutamate binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPCCOEt involves several key steps:
Directed Acylation: Phenol and maleic anhydride are used as starting materials.
Intramolecular Cyclization: This step is catalyzed by iodine.
Cyclopropanation: Corey’s dimethyloxosulfonium methylide is employed for this reaction.
Esterification: The intermediate product undergoes esterification.
Oximation: The final step involves the formation of the oxime group
The overall yield of these procedures ranges from 20.1% to 29.5%, and the structures of all intermediates and final products are confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of readily available starting materials and common reagents makes this process feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
CPCCOEt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxime group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
CPCCOEt has several scientific research applications:
Neuropharmacology: It is used to study the modulation of mGluR1 and its effects on neuronal signaling
Cancer Research: The compound has shown potential in enhancing the effects of cytostatic drugs in tumor cells.
Neuroscience: It is used to investigate the role of mGluR1 in synaptic transmission and plasticity.
Mechanism of Action
The compound acts as a non-competitive antagonist of mGluR1 by preventing the interaction between the agonist-bound extracellular domain and the transmembrane domain. This inhibition does not affect glutamate binding but modulates receptor signaling, leading to altered neuronal responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine hydrochloride: Another mGluR antagonist with different selectivity.
6-Amino-N-cyclohexyl-N,3-dimethylthiazolo(3,2-a)benzimidazole-2-carboxamide: A compound with similar inhibitory effects on mGluR1.
Uniqueness
CPCCOEt is unique due to its selective non-competitive antagonism of mGluR1, which allows for modulation of receptor activity without directly affecting glutamate binding. This property makes it a valuable tool in neuropharmacological research .
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+ |
InChI Key |
FXCTZFMSAHZQTR-SDNWHVSQSA-N |
SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Isomeric SMILES |
CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2 |
Canonical SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Synonyms |
7-(hydroxyimino)cyclopropan(b)chromen-1a-carbxoylic acid ethyl ester CPCCOEt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















